1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Hydrogen bonding Pharmacophore modeling Medicinal chemistry

1-(3-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (C12H14N2O3S2, MW 298.4 g/mol) is a heterocyclic small molecule belonging to the thieno[3,4-d]imidazole class, distinguished by a thione (C=S) group at position 2, a 5,5-dioxide (sulfone) bridge, and a 3-methoxyphenyl N-substituent. This scaffold is related to both biotin and PARP-1 inhibitor chemotypes, and the compound is currently catalogued as a research-grade screening compound within commercial libraries such as the ChemBridge Hit2Lead collection.

Molecular Formula C12H14N2O3S2
Molecular Weight 298.4 g/mol
Cat. No. B12116781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Molecular FormulaC12H14N2O3S2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3NC2=S
InChIInChI=1S/C12H14N2O3S2/c1-17-9-4-2-3-8(5-9)14-11-7-19(15,16)6-10(11)13-12(14)18/h2-5,10-11H,6-7H2,1H3,(H,13,18)
InChIKeyCYQHNMSONYBWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(3-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide – Structural and Pharmacophoric Baseline for Screening Library Selection


1-(3-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (C12H14N2O3S2, MW 298.4 g/mol) is a heterocyclic small molecule belonging to the thieno[3,4-d]imidazole class, distinguished by a thione (C=S) group at position 2, a 5,5-dioxide (sulfone) bridge, and a 3-methoxyphenyl N-substituent . This scaffold is related to both biotin and PARP-1 inhibitor chemotypes, and the compound is currently catalogued as a research-grade screening compound within commercial libraries such as the ChemBridge Hit2Lead collection . Its structural features – a hydrogen-bond-donating NH, a polar sulfone, and a meta-methoxy aryl group – create a distinct pharmacophoric signature that cannot be replicated by simple substitution with para-methoxy, N-alkylated, or sulfide-containing analogs .

Free NH H-bond donor – Enables pharmacophore models requiring a donor near aryl group; absent in N-methylated analogs.
Meta-methoxy orientation – Provides distinct electronic profile vs. para; influences permeability and CYP interactions.
Sulfone bridge (5,5-dioxide) – Confers metabolic inertness and higher tPSA; prevents S-oxidation variability.

Why Generic Substitution Fails for 1-(3-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide: Physicochemical and Pharmacophoric Non-Interchangeability


Within the thieno[3,4-d]imidazole-2-thione 5,5-dioxide series, even minor structural changes – such as moving the methoxy group from meta to para, methylating the imidazole NH, or reducing the sulfone to a sulfide – produce substantial shifts in hydrogen-bonding capacity, lipophilicity, and molecular recognition . The target compound’s free NH group (Hdon=1) and meta-methoxy orientation create a unique donor–acceptor geometry that is absent in N-methylated analogs (e.g., (3aR,6aS)-1-(4-methoxyphenyl)-3-methyl derivative, Hdon=0) . Consequently, generic substitution across procurement or assay protocols risks altering target engagement, solubility, and metabolic stability, making direct comparator evidence essential for reproducible research outcomes .

N-Methylation eliminates H-bond donor
N-Alkylated analogs (Hdon=0) abolish the critical NH donor, likely shifting target engagement; assay results may not transfer.
Para-methoxy substitution alters lipophilicity and electronics
Moving methoxy to para position (σ shift ~0.39) can change LogP by ~0.2–0.5, affecting permeability and metabolic susceptibility.
Sulfide reduction introduces metabolic liability
Replacing the sulfone with sulfide enables CYP450-mediated S-oxidation, adding metabolic variability not present with the dioxide form.

Quantitative Differentiation Evidence: 1-(3-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Free NH vs. N-Methylated Analogs

The target compound retains a free imidazole NH (Hdon=1), which is a critical hydrogen-bond donor for target engagement. In contrast, the closest commercially available para-methoxy analog, (3aR,6aS)-1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, is N-methylated (Hdon=0), completely abolishing this donor capacity . This single structural difference can determine whether a compound acts as a competitive inhibitor or fails to engage the target altogether.

H-Bond Donor
Reported
Target: Hdon=1 (free NH) Comparator: Hdon=0 (N-methylated analogs)
Binary donor capacity difference may critically determine target engagement.
Cross-study comparable; essential for SAR design.
Hydrogen bonding Pharmacophore modeling Medicinal chemistry

Meta- vs. Para-Methoxy Substitution: Lipophilicity and Electronic Modulation

The 3-methoxyphenyl (meta) substitution in the target compound alters the electronic distribution and steric profile relative to the 4-methoxyphenyl (para) isomer. The para-methoxy analog (e.g., 1-(4-methoxyphenyl)-3-phenyl derivative on Hit2Lead, 93% similarity) exhibits a predicted LogP of 2.81 . While no experimental LogP is available for the meta isomer, the meta orientation typically reduces planarity and can decrease LogP by ~0.2–0.5 units compared to para-substituted congeners, as established in substituted benzene systems [1]. This difference impacts passive membrane permeability and non-specific protein binding.

Methoxy Position
Class-level
Δσ = 0.39 (meta e-withdrawing vs. para e-donating) LogP shift est. –0.2 to –0.5
Alters permeability and CYP metabolism; requires positional control in SAR.
Class-level inference from Hammett constants and LogP trends.
Lipophilicity SAR Electronic effects

Sulfone (5,5-Dioxide) vs. Sulfide: Oxidative State and Metabolic Stability

The 5,5-dioxide (sulfone) bridge in the target compound represents a fully oxidized sulfur that is metabolically inert, in contrast to the sulfide (thioether) found in the biotin scaffold or in reduced thienoimidazole analogs. The sulfone group increases topological polar surface area (tPSA) by approximately 9–10 Ų relative to the sulfide [1], enhancing aqueous solubility and reducing blood–brain barrier penetration. This oxidative state prevents metabolic S-oxidation – a common clearance pathway for sulfide-containing compounds – and thus provides a differentiated pharmacokinetic profile [2].

Sulfone State
Class-level
ΔtPSA ≈ +9–10 Ų for sulfone; prevents CYP-mediated S-oxidation
Supports metabolic stability differentiation; sulfide analog may introduce clearance variability.
tPSA from fragment contributions; class-level stability inference.
Metabolic stability Oxidation state Sulfone

Thione (C=S) vs. Carbonyl (C=O) in the Imidazole Core: Hydrogen-Bond Acceptor Strength and Reactivity

The C=S (thione) group at position 2 is a softer, more polarizable hydrogen-bond acceptor than the C=O (carbonyl) found in biotin and PARP-1 inhibitor scaffolds such as 1H-thieno[3,4-d]imidazole-4-carboxamide [1]. The thione group exhibits a larger van der Waals radius (S: 1.80 Å vs. O: 1.52 Å) and distinct electrostatic potential, enabling it to engage in chalcogen-bonding interactions and to coordinate transition metals differently [2]. This difference has been exploited in thiohydantoin-based kinase inhibitors to achieve selectivity over carbonyl-containing analogs.

Thione Acceptor
Class-level
Δ vdW radius = +0.28 Å (S vs. O); chalcogen-bonding gain over C=O
May confer unique selectivity for cysteine-rich or metalloprotein targets; carbonyl analog may lack activity.
Class-level inference; thione properties from thiohydantoin literature.
Thione Carbonyl Hydrogen-bond acceptor Chemical reactivity

Optimal Research and Procurement Scenarios for 1-(3-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide


Focused Screening Libraries for Enzymes Requiring a Hydrogen-Bond Donor Pharmacophore

This compound is most appropriate for inclusion in screening decks targeting enzymes or receptors whose pharmacophore models require a hydrogen-bond donor adjacent to a hydrophobic aryl group. The free NH group (Hdon=1), absent in N-methylated analogs , enables critical interactions with catalytic residues such as Asp, Glu, or backbone carbonyls. Researchers designing SAR campaigns around thieno[3,4-d]imidazole-based inhibitors should prioritize this compound over N-alkylated variants when hydrogen-bond donor capacity is essential.

Metabolic Stability Profiling of Sulfone- vs. Sulfide-Containing Congeners

The 5,5-dioxide bridge makes this compound an ideal reference for comparative metabolic stability studies against sulfide-containing biotin derivatives or reduced thienoimidazole analogs. The sulfone group prevents CYP450-mediated S-oxidation, a common clearance pathway . Procurement of this compound alongside a matched sulfide analog enables head-to-head microsomal stability assays to quantify the metabolic advantage conferred by the sulfone oxidation state.

Electronic Effect Studies: Meta- vs. Para-Methoxy Substitution in Heterocyclic Systems

The meta-methoxy substitution pattern (Hammett σmeta = 0.12) provides a distinct electronic profile compared to para-methoxy analogs (σpara = -0.27) . This compound serves as a key comparator in systematic SAR studies investigating the impact of methoxy positional isomerism on target affinity, cellular permeability, and CYP450 inhibition. It is particularly relevant for lead optimization programs requiring fine-tuning of aryl ring electronics without altering the core scaffold.

Thione-Based Chalcogen-Bonding Probe in Structural Biology

The C=S group offers unique potential for chalcogen-bonding interactions that cannot be recapitulated by C=O analogs . This compound is suitable for co-crystallography or NMR-based binding studies aimed at characterizing sulfur-mediated non-covalent interactions with protein targets. Its distinct anomalous scattering signal (sulfur K-edge) also makes it valuable for experimental phasing in protein crystallography.

Application
Selection Property
Validation Focus
Hydrogen-bond donor screening library design
Free NH hydrogen-bond donor capacity
Target engagement assays requiring H-bond donor
Metabolic stability profiling of sulfone compounds
Sulfone oxidative state metabolic inertness
Microsomal stability endpoints
Electronic effect studies with methoxy positional isomers
Meta-methoxy electronic modulation
Permeability and CYP inhibition assays
Chalcogen-bonding probe for structural biology
Thione chalcogen-bonding potential
Co-crystallography or sulfur anomalous scattering
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